molecular formula C16H25ClFNO2 B6056734 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride

1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride

Cat. No.: B6056734
M. Wt: 317.82 g/mol
InChI Key: IYUZZEGAGXZXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with dimethyl groups, a fluorophenoxy group, and a propanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylpiperidine.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate leaving group.

    Attachment of the Propanol Moiety: The final step involves the attachment of the propanol moiety through a reaction such as an alkylation or reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-chlorophenoxy)propan-2-ol;hydrochloride
  • 1-(3,5-Dimethylpiperidin-1-yl)-3-(2-bromophenoxy)propan-2-ol;hydrochloride

Uniqueness

1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO2.ClH/c1-12-7-13(2)9-18(8-12)10-14(19)11-20-16-6-4-3-5-15(16)17;/h3-6,12-14,19H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUZZEGAGXZXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=CC=C2F)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.